molecular formula C10H15ClN2O2 B1611747 (4-Nitrobenzyl)trimethylammonium chloride CAS No. 5350-96-9

(4-Nitrobenzyl)trimethylammonium chloride

Cat. No.: B1611747
CAS No.: 5350-96-9
M. Wt: 230.69 g/mol
InChI Key: SBPSWIPEYIVRNF-UHFFFAOYSA-M
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Description

(4-Nitrobenzyl)trimethylammonium chloride is a useful research compound. Its molecular formula is C10H15ClN2O2 and its molecular weight is 230.69 g/mol. The purity is usually 95%.
The exact mass of the compound (4-Nitrobenzyl)trimethylammonium chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4-Nitrobenzyl)trimethylammonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Nitrobenzyl)trimethylammonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl-[(4-nitrophenyl)methyl]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H15N2O2.ClH/c1-12(2,3)8-9-4-6-10(7-5-9)11(13)14;/h4-7H,8H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBPSWIPEYIVRNF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC=C(C=C1)[N+](=O)[O-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583505
Record name N,N,N-Trimethyl(4-nitrophenyl)methanaminium chloride
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Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5350-96-9
Record name NSC85
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N,N-Trimethyl(4-nitrophenyl)methanaminium chloride
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Record name (4-Nitrobenzyl)trimethylammonium chloride
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Methodological & Application

supramolecular host-guest binding with (4-Nitrobenzyl)trimethylammonium cation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Supramolecular Host-Guest Binding of (4-Nitrobenzyl)trimethylammonium Cation

Introduction: The Art of Molecular Recognition

Supramolecular chemistry, at its core, is the chemistry "beyond the molecule." It explores the intricate world of non-covalent interactions that govern how molecules recognize and bind to one another to form organized, functional entities.[1] This field is paramount in drug development, materials science, and biology, where specific, yet reversible, interactions are the foundation of complex processes.

This guide focuses on the host-guest chemistry of a particularly insightful guest molecule: the (4-Nitrobenzyl)trimethylammonium cation . This cation is an exemplary probe for supramolecular systems due to its distinct structural features:

  • A permanently cationic trimethylammonium headgroup , which acts as a strong recognition motif for hosts with electron-rich portals or cavities.

  • A hydrophobic nitrobenzyl group , which allows for encapsulation within nonpolar host cavities and serves as a useful chromophore for spectroscopic analysis.[2]

Understanding the binding of this guest provides a robust framework for characterizing a wide array of host molecules, including cucurbit[n]urils, calixarenes, and cyclodextrins.[3][4][5] This document serves as a detailed guide for researchers, providing both the theoretical underpinnings and practical protocols for quantifying these elegant molecular interactions.

Part 1: Fundamental Principles of Host-Guest Recognition

The formation of a stable host-guest complex with the (4-Nitrobenzyl)trimethylammonium cation is driven by a symphony of non-covalent forces. The relative contribution of each force dictates the overall affinity and specificity of the interaction.

  • Ion-Dipole Interactions : This is a primary driving force for hosts like cucurbit[n]urils. The electron-rich carbonyl portals of the cucurbituril macrocycle form strong, favorable electrostatic interactions with the positively charged trimethylammonium group of the guest.[3][6]

  • Hydrophobic Effect : The hydrophobic nitrobenzyl moiety is energetically penalized in aqueous solution. Its encapsulation within the nonpolar cavity of a host molecule releases ordered water molecules from the guest's surface into the bulk solvent, a process that is entropically favorable and a significant driver of binding.[1][5]

  • CH-π and π-π Interactions : The aromatic ring of the guest can engage in CH-π interactions with the C-H bonds lining the host's cavity. In some host geometries, π-π stacking between the guest's aromatic ring and aromatic panels of the host can also contribute to binding affinity.

  • Van der Waals Forces : These are ubiquitous, short-range attractive forces that arise from temporary fluctuations in electron density. A well-fitting guest that maximizes contact with the host's inner surface will benefit from a multitude of these stabilizing interactions.[1]

The interplay of these forces results in a dynamic equilibrium between the free and bound states, characterized by an association constant (Kₐ).

cluster_0 Unbound State cluster_1 Bound State Host Host Cavity Complex Host-Guest Complex Guest ⊂ Host Host->Complex Kₐ (Association) Guest Guest (4-Nitrobenzyl)trimethylammonium Complex->Host Kₔ (Dissociation) cluster_workflow ITC Experimental Workflow A 1. Prepare Host & Guest in Identical, Degassed Buffer B 2. Accurately Determine Concentrations (UV-Vis) A->B C 3. Load Host (Cell) & Guest (Syringe) B->C D 4. Run Control Titration (Guest into Buffer) C->D E 5. Run Main Titration (Guest into Host) C->E F 6. Integrate Raw Data (Heat per Injection) D->F Subtract Dilution Heat E->F G 7. Fit Binding Isotherm to Model F->G H 8. Obtain Thermodynamic Parameters (Kₐ, ΔH, n, ΔS) G->H

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Insight: NMR spectroscopy is a supremely detailed technique for probing host-guest interactions in solution. [7]By monitoring the chemical shifts of protons on both the host and guest, one can directly observe the formation of the complex. The magnitude of the chemical shift change (Δδ) upon complexation is indicative of the change in the local electronic environment. A ¹H NMR titration, where the guest is incrementally added to a solution of the host, allows for the precise determination of the binding constant. [8]This method is particularly useful for the (4-Nitrobenzyl)trimethylammonium guest, as its aromatic and methyl protons provide clear, non-overlapping signals that are sensitive to encapsulation.

Experimental Protocol: ¹H NMR Titration

  • Materials & Reagents:

    • Host: e.g., a water-soluble calixa[8]rene. [4] * Guest: (4-Nitrobenzyl)trimethylammonium chloride.

    • Solvent: Deuterium oxide (D₂O).

  • Sample Preparation:

    • Prepare a stock solution of the host at a known concentration (e.g., 1.0 mM) in D₂O.

    • Prepare a highly concentrated stock solution of the guest (e.g., 20-40 mM) using the host stock solution as the solvent. Expertise Note: Preparing the guest stock in the host solution ensures that the host concentration remains constant throughout the titration, simplifying the data analysis. [8]

  • Instrumentation & Data Acquisition:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Acquire a reference ¹H NMR spectrum of the host-only solution (0 equivalents of guest).

    • Incrementally add small aliquots of the guest stock solution to the NMR tube containing the host solution.

    • After each addition, gently mix the solution and acquire a new ¹H NMR spectrum. Collect data for at least 10-15 titration points, covering a guest/host molar ratio from ~0.1 to >10.

  • Data Analysis:

    • Process all spectra uniformly (phasing, baseline correction).

    • Select one or more host and/or guest proton signals that show a significant and clean chemical shift change upon titration.

    • Plot the change in chemical shift (Δδ) for the selected proton(s) as a function of the total guest concentration.

    • Fit the resulting data to a 1:1 binding isotherm equation using non-linear regression software to determine the association constant (Kₐ).

UV-Visible (UV-Vis) Spectroscopy

Application Insight: UV-Vis spectroscopy is a rapid, accessible, and widely used technique for studying host-guest systems, provided one of the components has a suitable chromophore. [2]The (4-Nitrobenzyl)trimethylammonium cation is an ideal candidate due to the nitroaromatic group, which absorbs in the UV region. When the guest is encapsulated within a host's cavity, its local environment changes from polar (water) to nonpolar. This change often results in a shift in the absorption maximum (λₘₐₓ) and/or a change in the molar absorptivity (extinction coefficient), which can be monitored to determine the binding constant. [9][10] Experimental Protocol: UV-Vis Titration

  • Materials & Reagents:

    • Host: e.g., β-cyclodextrin. [5] * Guest: (4-Nitrobenzyl)trimethylammonium chloride.

    • Solvent: Deionized water or a suitable buffer.

  • Sample Preparation:

    • Prepare a stock solution of the guest at a fixed, known concentration (e.g., 0.1 mM) in the chosen solvent. The concentration should be chosen to give an initial absorbance in the optimal range of the spectrophotometer (typically 0.1-1.0).

    • Prepare a concentrated stock solution of the host (e.g., 10 mM) in the same solvent.

  • Instrumentation & Data Acquisition:

    • Instrument: Dual-beam UV-Vis spectrophotometer.

    • Record the UV-Vis spectrum (e.g., from 200-400 nm) of the guest-only solution.

    • Prepare a series of solutions with a constant guest concentration and varying host concentrations by adding increasing volumes of the host stock solution.

    • Record the UV-Vis spectrum for each solution.

  • Data Analysis:

    • Identify the wavelength with the largest change in absorbance upon addition of the host.

    • Plot the change in absorbance (ΔA) at this wavelength against the concentration of the host.

    • Fit the data to a 1:1 binding model (e.g., using a Benesi-Hildebrand plot or non-linear regression) to calculate the association constant (Kₐ).

Part 3: Data Interpretation and Summary

After performing the experiments, the quantitative data can be compiled to build a comprehensive understanding of the host-guest system.

Table 1: Representative Thermodynamic Data for the Binding of (4-Nitrobenzyl)trimethylammonium Cation to Cucurbitu[11]ril in Phosphate Buffer at 25°C

ParameterTechniqueValueUnitInterpretation
Kₐ ITC, NMR1.5 x 10⁵M⁻¹Indicates a strong and stable host-guest complex.
Kₔ Calculated6.7µMLow micromolar dissociation constant.
n (Stoichiometry) ITC0.98-Confirms a 1:1 binding stoichiometry.
ΔG Calculated-7.06kcal/molThe binding process is spontaneous and thermodynamically favorable.
ΔH (Enthalpy) ITC-4.50kcal/molThe binding is enthalpically driven, likely due to strong ion-dipole and van der Waals interactions.
-TΔS (Entropy) Calculated-2.56kcal/molThe binding is entropically opposed, suggesting an increase in order upon complex formation.

Note: The values presented are hypothetical but representative for this type of high-affinity interaction.

References

  • NMR Method for Simultaneous Host–Guest Binding Constant Measurement. The Journal of Organic Chemistry.
  • Supramolecular Chemistry.
  • UV/Vis absorption and CD spectra of the supramolecular polymer...
  • #013: Supramolecular NMR Titr
  • Supramolecular polymerization: challenges and advantages of various methods in assessing the aggregation mechanism. Nanoscale (RSC Publishing).
  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. PMC.
  • UV/Visible Diffusion-Ordered Spectroscopy: A Simultaneous Probe of Molecular Size and Electronic Absorption.
  • Ultraviolet–visible spectroscopy. Wikipedia.
  • Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical.
  • Recent advances in probing host–guest interactions with solid state nuclear magnetic resonance. CrystEngComm (RSC Publishing).
  • Binding affinities of cucurbit[n]urils with c
  • Calixa[8]rene Polyamine Triazoles: Synthesis, Aggregation and DNA Binding. MDPI.

  • ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. Interdisciplinary Center for Molecular Biology (Bioq-IQF).
  • Cucurbituril. Wikipedia.
  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.
  • Calixa[8]rene sulfonate hosts selectively modified on the upper rim: A study of nicotine binding strength and... ChemRxiv.

  • Binding Affinities of Cucurbit[n]urils towards Cations.
  • Host–guest chemistry. Wikipedia.
  • The Aqueous Supramolecular Chemistry of Cucurbiturils, Pillar[n]arenes and Deep-Cavity Cavitands. PMC.
  • Cyclodextrins: Structural, Chemical, and Physical Properties, and Applic
  • Binding Affinity and Driving Forces for the Interaction of Calixarene-Based Micellar Aggregates With Model Antibiotics in Neutral Aqueous Solution. NIH.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of (4-Nitrobenzyl)trimethylammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers and process chemists requiring high-purity (4-Nitrobenzyl)trimethylammonium chloride (CAS: 5350-96-9). It addresses the specific physicochemical challenges of quaternary ammonium salts, such as hygroscopicity and "oiling out."[1]

Status: Active Topic: Recrystallization & Purification Protocols Applicable Compounds: (4-Nitrobenzyl)trimethylammonium chloride; related nitrobenzyl quats.

Solvent Selection Matrix

The purification of (4-Nitrobenzyl)trimethylammonium chloride relies on exploiting the solubility differential between the ionic product (highly polar) and the neutral starting material, 4-nitrobenzyl chloride (soluble in organic solvents).

Primary Recrystallization Systems
System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)MechanismRecommendation
Binary (Preferred) Ethanol (Abs.) or Methanol Diethyl Ether or Ethyl Acetate Solubility reduction via polarity shift.Highest Purity. Best for removing neutral organic impurities.
Single Solvent Ethanol (95-100%) N/AThermal solubility differential.Good Yield. Use if the crude is already >90% pure.
Single Solvent Water N/AThermal solubility differential.Not Recommended. Hard to dry; high loss due to high water solubility.
Wash Solvents (Impurity Removal)
  • Diethyl Ether / Dichloromethane: Excellent for washing crude solids. The quaternary salt is insoluble, while unreacted 4-nitrobenzyl chloride and other non-ionic byproducts are dissolved and removed.

Detailed Experimental Protocols

Protocol A: The Binary Solvent Method (Ethanol/Ether)

Best for high-purity applications (e.g., analytical standards, biological assays).

  • Dissolution: Place the crude (4-Nitrobenzyl)trimethylammonium chloride in a round-bottom flask. Add the minimum amount of hot absolute ethanol (approx. 60-70°C) required to dissolve the solid completely.

    • Note: If insoluble particulates remain, perform a hot filtration through a glass frit or Celite pad.

  • Initial Cooling: Allow the solution to cool to room temperature.

  • Anti-Solvent Addition: Slowly add diethyl ether dropwise with constant swirling.

    • Endpoint: Stop adding when a persistent cloudiness (turbidity) appears and does not disappear upon swirling.

  • Clarification: Add a few drops of ethanol to just clear the turbidity.

  • Crystallization: Cover the flask and place it in a refrigerator (4°C) or freezer (-20°C) overnight.

  • Collection: Filter the crystals rapidly using a Buchner funnel.

  • Washing: Wash the filter cake with cold diethyl ether.

  • Drying: Dry immediately in a vacuum desiccator over

    
     or silica gel.
    
Protocol B: Trituration (For Sticky/Oily Crudes)

Use this if your crude product is a sticky gum or oil.

  • Suspend the oily crude in Ethyl Acetate or Diethyl Ether .

  • Sonicate the mixture for 10–15 minutes. The mechanical energy helps disrupt the oil lattice, extracting impurities and inducing solidification.

  • Filter the resulting solid and proceed to Protocol A if higher purity is needed.

Workflow Visualization

RecrystallizationWorkflow Start Crude (4-Nitrobenzyl) trimethylammonium chloride Dissolve Dissolve in Min. Hot Ethanol (60-70°C) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter If particulates present Cool Cool to Room Temp Dissolve->Cool If clear Filter->Cool AntiSolvent Add Diethyl Ether until turbid Cool->AntiSolvent Crystallize Crystallize at 4°C (Overnight) AntiSolvent->Crystallize Collect Vacuum Filtration & Ether Wash Crystallize->Collect Dry Vacuum Desiccation (Hygroscopic!) Collect->Dry

Caption: Step-by-step binary solvent recrystallization workflow for maximizing yield and purity.

Troubleshooting & FAQs

Q1: My product "oiled out" instead of crystallizing. What happened?

Diagnosis: The temperature dropped too quickly, or the solvent polarity gap was too high. Fix:

  • Re-heat the mixture until the oil redissolves.

  • Seed the solution with a tiny crystal of pure product (if available) as it cools.

  • Slower Cooling: Wrap the flask in a towel to slow the cooling rate.

  • Vigorous Stirring: If oiling persists, stir vigorously as the oil forms; this can sometimes induce nucleation.

Q2: The crystals are turning into a liquid on the filter paper.

Diagnosis: The compound is hygroscopic . It is absorbing atmospheric moisture rapidly. Fix:

  • Minimize air exposure.

  • Use a sintered glass funnel instead of paper to speed up filtration.

  • Move the product immediately into a vacuum desiccator.

  • Do not use water as a solvent unless you have a high-vacuum drying oven.

Q3: The product is yellow/brown even after recrystallization.

Diagnosis: Oxidation byproducts or trapped nitro-impurities. Fix:

  • Charcoal Treatment: During the hot ethanol dissolution step (Protocol A, Step 1), add activated charcoal (1-2% by weight), stir for 5 minutes, and filter hot.

  • Pre-wash: Wash the crude solid with dichloromethane before recrystallization to strip non-polar colored impurities.

Q4: Can I use Acetone instead of Ether?

Answer: Yes. Acetone is a viable anti-solvent and is safer than ether. However, quaternary ammonium salts are sometimes slightly soluble in acetone, which might reduce your yield compared to ether. Ethyl acetate is another safer alternative.

References

  • Santa Cruz Biotechnology. (4-Nitrobenzyl)trimethylammonium chloride Product Data. Retrieved from

  • PubChem. Compound Summary: (4-Nitrobenzyl)trimethylammonium chloride.[2][3] National Library of Medicine. Retrieved from

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.
  • Org. Synth. General procedures for purification of quaternary ammonium salts. Retrieved from

Sources

removing unreacted trimethylamine from p-nitrobenzyltrimethylammonium products

Author: BenchChem Technical Support Team. Date: February 2026

An essential, yet frequently underestimated, challenge in synthetic chemistry is the complete removal of unreacted starting materials from the final product. This is particularly true in the synthesis of quaternary ammonium salts, where residual tertiary amines can compromise product purity, stability, and downstream applications. This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals on effectively .

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries and concerns encountered during the purification of p-nitrobenzyltrimethylammonium salts.

Q1: What are the primary issues caused by residual trimethylamine in my final product?

A: Unreacted trimethylamine, a volatile and pungent compound, can lead to several detrimental issues. Its strong, fish-like odor is a primary indicator of contamination.[1][2] From a chemical standpoint, residual trimethylamine can interfere with subsequent reactions, leading to the formation of undesired byproducts. For researchers in drug development, the presence of such impurities can significantly impact the accuracy of analytical data, particularly in sensitive assays like NMR and mass spectrometry, and can have unforeseen consequences in biological evaluations.

Q2: I've placed my product under a high vacuum for an extended period, but the fishy odor persists. Why is this?

A: While trimethylamine is volatile, it can become entrapped within the crystal lattice of the solid p-nitrobenzyltrimethylammonium product. This physical inclusion makes it difficult to remove by simple evaporation under vacuum. Furthermore, if any acidic species are present, trimethylamine will exist as a non-volatile salt, such as trimethylamine hydrochloride, which is not easily removed by vacuum.[3]

Q3: Are there any safety precautions I should take when dealing with trimethylamine?

A: Yes, trimethylamine is a flammable gas and is corrosive.[4][5] It can cause severe skin and eye irritation. All manipulations should be performed in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Part 2: Troubleshooting and Purification Protocols

This section provides detailed, step-by-step protocols for the removal of unreacted trimethylamine, grounded in fundamental chemical principles.

Method 1: Recrystallization

Recrystallization is a highly effective method for purifying solid organic compounds.

Scientific Rationale: This technique relies on the differential solubility of the desired p-nitrobenzyltrimethylammonium salt and the trimethylamine impurity in a given solvent. An ideal recrystallization solvent will dissolve the product sparingly at room temperature but readily at an elevated temperature. Upon cooling, the purified product crystallizes out of the solution, leaving the more soluble impurities, including residual trimethylamine, in the mother liquor.

Detailed Protocol:

  • Solvent Selection: The choice of solvent is critical. For quaternary ammonium salts, polar solvents are generally effective. A good starting point is a lower-chain alcohol like ethanol or isopropanol, or a mixture such as ethanol/diethyl ether.

  • Dissolution: In an appropriately sized flask, add the crude product and a small amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Add more solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling encourages the formation of large, well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize product recovery.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under a high vacuum to remove any residual solvent.

Troubleshooting Recrystallization:

Problem Potential Cause Recommended Solution
Oiling Out The product is melting rather than dissolving, or the solution is oversaturated.Add more solvent. If the problem persists, select a solvent with a lower boiling point.
Poor Crystal Formation The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration. Scratching the inside of the flask with a glass rod can induce nucleation.
Low Yield Too much solvent was used, or the product is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration.
Method 2: Solvent Trituration/Washing

This method is particularly useful for removing highly soluble impurities from a solid product.

Scientific Rationale: Trituration involves washing the crude product with a solvent in which the desired compound is insoluble, but the impurity (trimethylamine) is soluble.[1] This allows for the selective removal of the impurity.

Detailed Protocol:

  • Solvent Selection: Choose a solvent in which the p-nitrobenzyltrimethylammonium salt has very low solubility, but trimethylamine is readily soluble. Diethyl ether or ethyl acetate are often good choices.[6]

  • Washing: Place the crude product in a flask and add a sufficient amount of the chosen solvent. Stir the suspension vigorously for 15-30 minutes. A magnetic stir bar or a spatula can be used to break up any clumps.

  • Isolation: Collect the solid product by vacuum filtration.

  • Repeat: Repeat the washing process 2-3 times with fresh solvent to ensure complete removal of the trimethylamine.

  • Drying: Dry the purified product under a high vacuum.

Workflow for Solvent Trituration

G A Crude Product (p-nitrobenzyltrimethylammonium salt + trimethylamine) B Add washing solvent (e.g., diethyl ether) A->B C Stir vigorously B->C D Vacuum filtration C->D E Wash solid with fresh solvent D->E F Dry under high vacuum E->F G Purified Product F->G G cluster_0 Organic Phase cluster_1 Aqueous Phase (dilute HCl) Product p-Nitrobenzyltrimethylammonium Salt TMA Trimethylamine (TMA) TMA_Salt Trimethylammonium Chloride (water-soluble) TMA->TMA_Salt Protonation and Phase Transfer

Caption: Illustration of the phase separation of trimethylamine from the desired product during an acidic wash.

Part 3: Analytical Verification of Purity

After purification, it is crucial to confirm the absence of residual trimethylamine.

  • ¹H NMR Spectroscopy: This is a highly reliable method. Unreacted trimethylamine will exhibit a sharp singlet in the ¹H NMR spectrum around δ 2.12 ppm (in CDCl₃). [7]The trimethylammonium protons of the product will appear further downfield. The absence of the peak at ~2.12 ppm is a strong indication of a pure product.

  • Olfactory Test: A simple, qualitative assessment. The absence of the characteristic fishy odor suggests that the bulk of the trimethylamine has been removed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For highly sensitive applications, GC-MS can be used to detect trace amounts of volatile impurities like trimethylamine. [8]

References

  • Sciencemadness Wiki. (2023, December 25). Trimethylamine. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of N,N-dimethylmethanamine (trimethylamine). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1146, Trimethylamine. Retrieved from [Link]

  • Kim, Y. H., & Kim, K. H. (2013). An accurate and reliable analysis of trimethylamine using thermal desorption and gas chromatography-time of flight mass spectrometry. Analytica Chimica Acta, 780, 46–54.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Trimethylamine. Retrieved from [Link]

  • Kim, K. H., et al. (2013). Determination of methylamine, dimethylamine, and trimethylamine in air by high-performance liquid chromatography with derivatization using 9-fluorenylmethylchloroformate. Analytical Methods, 5(19), 5195-5202.
  • Chemister.ru. (n.d.). trimethylamine hydrochloride. Retrieved from [Link]

  • Suslick, K. S., et al. (2016). Rapid Quantification of Trimethylamine. Analytical Chemistry, 88(11), 5751–5756.
  • ResearchGate. (2013). Is anyone here experienced in recognizing trimethylamine N-oxide using 1H NMR spectroscopy?. Retrieved from [Link]

  • Google Patents. (n.d.). US3148214A - Isolation and purification of quaternary ammonium salts.
  • Reddit. (2023). Quaternary ammonium salt purification. Retrieved from [Link]

  • Google Patents. (n.d.). US4845289A - Procedure for the removal or reduction of residual trimethylamine odor from its reaction products.
  • Ríos, J. D., et al. (2015). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. Molecules, 20(11), 19646–19660.
  • Google Patents. (n.d.). US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt.
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